4-(2-N,N-Dimethylsulfamoylphenyl)phenol
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Overview
Description
4-(2-N,N-Dimethylsulfamoylphenyl)phenol is a chemical compound with the CAS Number: 1262000-17-8 . It has a molecular weight of 277.34 and its IUPAC name is 4’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-2-sulfonamide .
Molecular Structure Analysis
The molecular formula of this compound is C14H15NO3S . The InChI code for this compound is 1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3 .Scientific Research Applications
Synthetic Chemistry Applications
- The development of new synthetic pathways, as demonstrated by Xu et al. (2010), who presented a method for synthesizing 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation, indicating the potential for creating complex molecules with specific phenolic structures for various applications, including pharmaceuticals and advanced materials (Xu et al., 2010).
Environmental Science
- Research by Tomei and Annesini (2008) on the biodegradation of phenolic mixtures in a sequencing batch reactor emphasizes the environmental significance of understanding the degradation pathways of phenolic compounds, which could be relevant for the environmental fate and treatment of waste containing 4-(2-N,N-Dimethylsulfamoylphenyl)phenol (Tomei & Annesini, 2008).
Materials Science
- The work by Li et al. (2014) on the development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes showcases the potential of phenolic compounds in the creation of new materials for energy applications (Li et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCQNHCPAXPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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